molecular formula C19H24FNO2 B1603044 4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate CAS No. 90525-59-0

4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate

Cat. No. B1603044
CAS RN: 90525-59-0
M. Wt: 317.4 g/mol
InChI Key: UXWUXPHWGMBQBU-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate is a chemical compound with the molecular formula C19H24FNO2 . It has a molecular weight of 317.4 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate consists of a pentylcyclohexane ring attached to a carboxylate group, which is further connected to a cyano-fluorophenyl group . The exact spatial arrangement of these groups can influence the compound’s properties and reactivity.


Physical And Chemical Properties Analysis

The compound 4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate has a molecular weight of 317.4 g/mol . It is stored at a temperature of 2-8 °C . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the sources I found.

Safety And Hazards

When handling 4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate, it’s recommended to wear suitable protective clothing and avoid contact with skin and eyes . It’s also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Future Directions

The future directions for the use of 4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate would depend on the results of ongoing research involving this compound. As it’s used for research purposes , it could potentially have applications in various fields of science, depending on the properties and reactivity discovered through research.

properties

IUPAC Name

(4-cyano-3-fluorophenyl) 4-pentylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO2/c1-2-3-4-5-14-6-8-15(9-7-14)19(22)23-17-11-10-16(13-21)18(20)12-17/h10-12,14-15H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWUXPHWGMBQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625195
Record name 4-Cyano-3-fluorophenyl 4-pentylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate

CAS RN

90525-59-0
Record name 4-Cyano-3-fluorophenyl 4-pentylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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